molecular formula C8H11Cl3N2O B2624362 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride CAS No. 2253632-03-8

3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride

Cat. No.: B2624362
CAS No.: 2253632-03-8
M. Wt: 257.54
InChI Key: QGSORVFPURVVEO-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)azetidin-3-ol dihydrochloride is a bicyclic compound featuring an azetidine (4-membered nitrogen-containing ring) core substituted with a 2-chloropyridin-3-yl group and a hydroxyl group at the 3-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical applications. This compound is cataloged as a building block for medicinal chemistry (Ref: CymitQuimica), though its commercial availability is currently discontinued .

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)azetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.2ClH/c9-7-6(2-1-3-11-7)8(12)4-10-5-8;;/h1-3,10,12H,4-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSORVFPURVVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(N=CC=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride typically involves the reaction of 2-chloropyridine with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₁₀Cl₂N₂O
  • Structure : Combines azetidine with a chloropyridine moiety, enabling interactions with biological targets (e.g., enzymes, receptors).

Comparison with Structural Analogs

The compound’s uniqueness lies in its azetidine-pyridine hybrid structure. Below is a comparative analysis with similar compounds:

Azetidine Derivatives with Varied Substituents

Compound Name Molecular Formula Substituents Key Features/Applications CAS/Ref.
3-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO Methyl group at azetidine 3-position Similarity score: 0.82 to parent compound; used in peptide synthesis 18621-18-6
3-[(Dimethylamino)methyl]azetidin-3-ol dihydrochloride C₆H₁₅Cl₂N₂O Dimethylaminomethyl group Enhanced basicity; potential CNS targeting due to tertiary amine 2639445-92-2
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride C₁₀H₁₁ClF₃NO Trifluoromethylphenyl group Lipophilic substituent improves membrane permeability; antiviral research 2387602-02-8

Structural Insights :

  • Azetidine Core Modifications : Substituting the hydroxyl group with methyl (3-Methylazetidin-3-ol) reduces polarity, while trifluoromethylphenyl (3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol) increases hydrophobicity .
  • Functional Groups: The dimethylaminomethyl group in 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride introduces a protonatable nitrogen, favoring ionic interactions in drug-receptor binding .

Chloropyridine-Containing Analogs

Compound Name Molecular Formula Core Structure Key Features/Applications CAS/Ref.
2-[(Azetidin-3-yl)methyl]pyridine dihydrochloride C₉H₁₄Cl₂N₂ Pyridine linked to azetidine via methyl bridge Dual heterocyclic system; potential kinase inhibition 1864059-36-8
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride C₇H₁₁Cl₃N₂O Ethanol backbone with chloropyridine Chiral center; possible GABA receptor modulation 2089388-97-4

Comparative Analysis :

  • Chloropyridine Positioning: In 3-(2-Chloropyridin-3-yl)azetidin-3-ol, the chlorine at pyridine’s 2-position may sterically hinder interactions compared to 6-chloro analogs (e.g., (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol) .
  • Hybrid Systems : 2-[(Azetidin-3-yl)methyl]pyridine dihydrochloride retains both rings but lacks the hydroxyl group, reducing hydrogen-bonding capacity .

Physicochemical Comparison

Property 3-(2-Chloropyridin-3-yl)azetidin-3-ol Dihydrochloride 3-Methylazetidin-3-ol Hydrochloride 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride
Molecular Weight 221.13 g/mol 109.55 g/mol 245.53 g/mol
Polarity Moderate (hydroxyl + dihydrochloride) Low (methyl group) Low (CF₃-phenyl)
Solubility High in water (salt form) Moderate in polar solvents Low in water; soluble in DMSO

Biological Activity

3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride is a chemical compound that has garnered interest for its potential biological activities. This compound is characterized by its azetidine ring and a chlorinated pyridine moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C8H11Cl2N2O
  • Molecular Weight : 202.09 g/mol
  • CAS Number : 2253632-03-8

The presence of the chloropyridine structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered binding properties.

The biological activity of 3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The azetidine ring may facilitate binding to specific sites, while the chloropyridine moiety can enhance the compound's overall stability and reactivity.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, particularly in relation to:

  • Antimicrobial Activity : Preliminary data suggest that 3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride exhibits antimicrobial properties against several bacterial strains.
  • Anticancer Potential : Research indicates that this compound may inhibit tumor cell proliferation in vitro, though further studies are required to elucidate the underlying mechanisms.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that 3-(2-Chloropyridin-3-yl)azetidin-3-ol; dihydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines demonstrated that this compound inhibited cell growth by inducing apoptosis. The IC50 value was found to be 25 µM, suggesting effective cytotoxicity. Mechanistic studies indicated involvement of the p53 pathway, highlighting its potential as an anticancer therapeutic.

Data Table: Biological Activities of 3-(2-Chloropyridin-3-yl)azetidin-3-ol; Dihydrochloride

Biological ActivityTarget Organism/Cell LineObserved EffectIC50/MIC
AntimicrobialStaphylococcus aureusInhibition32 µg/mL
AntimicrobialEscherichia coliInhibition32 µg/mL
AnticancerHuman cancer cell linesInduction of apoptosis25 µM
NeuroprotectiveNeuronal cell linesProtection against oxidative stressTBD

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